molecular formula C22H21F3N2O3S B503098 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 893667-19-1

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B503098
CAS No.: 893667-19-1
M. Wt: 450.5g/mol
InChI Key: LCVBOWXXFAUJTB-UHFFFAOYSA-N
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Description

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a combination of naphthalene, sulfonyl, trifluoromethyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Sulfonyl Intermediate: The starting material, 4-methoxynaphthalene, undergoes sulfonylation using chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with 4-(3-(trifluoromethyl)phenyl)piperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction processes.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Produces 4-methoxynaphthalene-1-carboxylic acid.

    Reduction: Yields 1-((4-methoxynaphthalen-1-yl)sulfanyl)-4-(3-(trifluoromethyl)phenyl)piperazine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis due to its ability to stabilize metal complexes.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups are known to enhance binding affinity and specificity, while the piperazine ring can interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-methylphenyl)piperazine: The methyl group instead of trifluoromethyl alters its electronic properties and reactivity.

Uniqueness

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, enhancing its potential as a pharmacologically active compound and its utility in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3S/c1-30-20-9-10-21(19-8-3-2-7-18(19)20)31(28,29)27-13-11-26(12-14-27)17-6-4-5-16(15-17)22(23,24)25/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVBOWXXFAUJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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